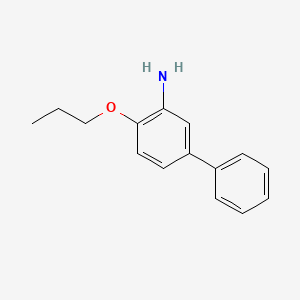![molecular formula C19H16BrN5O4 B2857641 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide CAS No. 1207005-73-9](/img/no-structure.png)
5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Applications
Compounds structurally related to "5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide" have been investigated for their potential as antiprotozoal agents. Diamidines derived from similar compounds showed strong DNA affinities and exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for treatment of diseases like sleeping sickness and malaria (Ismail et al., 2004).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives, which share a similar structural framework, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were tested against different cancer cell lines, including HCT-116 and MCF-7, and showed potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antiviral Applications
Research has also explored the antiviral activities of compounds based on a similar chemical structure, especially against the avian influenza virus (H5N1). Certain derivatives demonstrated promising activity, indicating potential applications in antiviral therapies (Flefel et al., 2012).
Antibacterial Activities
N-(4-bromophenyl)furan-2-carboxamide analogues, closely related to the compound of interest, have been synthesized and tested for their antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The studies indicated significant effectiveness, particularly against NDM-positive bacteria A. baumannii, suggesting potential for developing new antibacterial agents (Siddiqa et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-bromo-2-furancarboxylic acid, which is then coupled with 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid to form the second intermediate, 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide.", "Starting Materials": [ "2-furancarboxylic acid", "5-bromoacetic acid", "5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid", "2-amino-5-(furan-2-yl)pyrazole", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-2-furancarboxylic acid", "a. React 2-furancarboxylic acid with 5-bromoacetic acid in the presence of triethylamine and N,N-dimethylformamide to form 5-bromo-2-furancarboxylic acid", "b. Isolate the product by filtration and wash with diethyl ether", "Step 2: Synthesis of 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide", "a. React 5-bromo-2-furancarboxylic acid with ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acid chloride", "b. Add 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid and 2-amino-5-(furan-2-yl)pyrazole to the reaction mixture and stir at room temperature for several hours to form the second intermediate", "c. Isolate the product by filtration and wash with diethyl ether", "d. React the second intermediate with sodium bicarbonate in water to form the final product, 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide", "e. Isolate the product by filtration and wash with water and sodium hydroxide solution" ] } | |
CAS-Nummer |
1207005-73-9 |
Produktname |
5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Molekularformel |
C19H16BrN5O4 |
Molekulargewicht |
458.272 |
IUPAC-Name |
5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16BrN5O4/c1-3-11-10(2)21-19(23-17(11)26)25-16(9-12(24-25)13-5-4-8-28-13)22-18(27)14-6-7-15(20)29-14/h4-9H,3H2,1-2H3,(H,22,27)(H,21,23,26) |
InChI-Schlüssel |
VEIFEWRPYCVRRU-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)Br)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



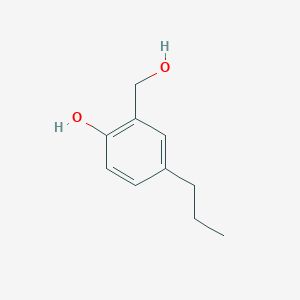
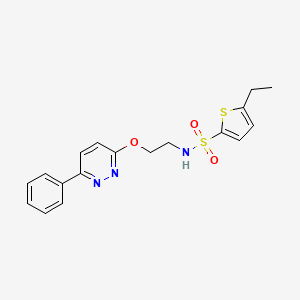
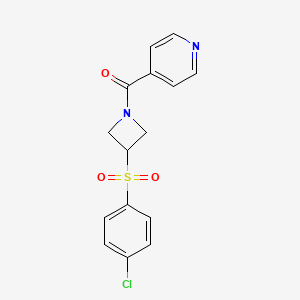
![5-Methoxy-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B2857562.png)
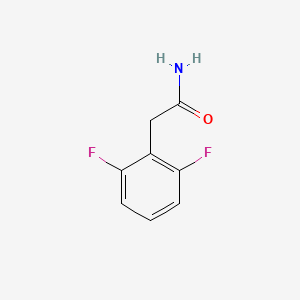
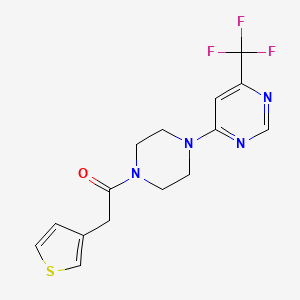
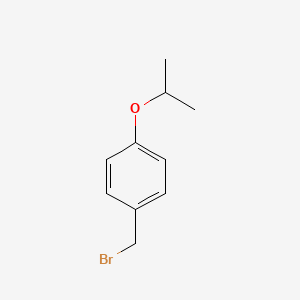
![6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B2857568.png)
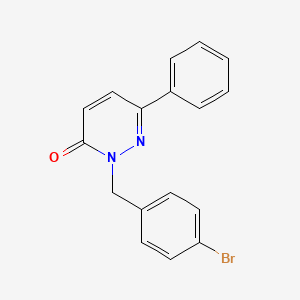
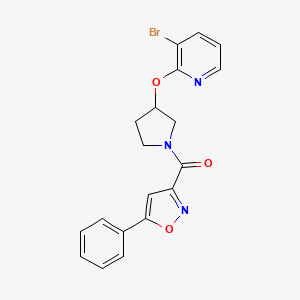
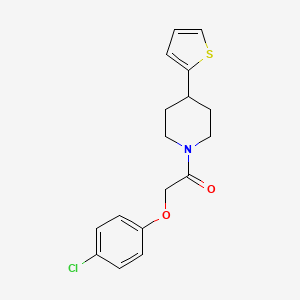
![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2857579.png)
